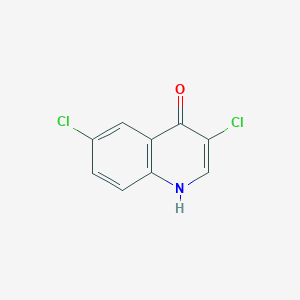

3,6-Dichloroquinolin-4-OL

Description

Significance of the Quinoline (B57606) Heterocycle as a Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. wikipedia.orgchemical-suppliers.eu Its structure is recognized as a "privileged scaffold," a concept that describes molecular frameworks that are able to bind to multiple biological targets with high affinity, thus serving as a fertile ground for drug discovery. wikidoc.orgbldpharm.com The versatility of the quinoline nucleus allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. chembk.com This adaptability has led to the development of a vast number of quinoline-based compounds with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral effects. chembk.com

The significance of the quinoline scaffold is underscored by its presence in numerous commercially successful pharmaceuticals. researchgate.net Notable examples include the antimalarial drug chloroquine, the antibacterial agent ciprofloxacin, and the anticancer medication topotecan. researchgate.netnih.gov The established synthetic pathways to access the quinoline core make it a readily available and well-understood template for the design of novel therapeutic agents. wikidoc.orgbldpharm.com In contemporary drug discovery, particularly in oncology, the quinoline moiety is a frequent component of kinase and topoisomerase inhibitors, with numerous candidates currently under clinical investigation. wikidoc.org The proven druggability and effectiveness of quinoline-based compounds solidify its status as a perpetually relevant and multipurpose scaffold in the development of new medicines.

Historical Context of Halogenated Quinoline Derivatives in Academic Research

The history of halogenated quinoline derivatives is deeply intertwined with the quest for effective treatments for infectious diseases, most notably malaria. The systematic exploration of these compounds surged during the 20th century, driven by the need for synthetic alternatives to quinine. nih.gov A pivotal moment in this history was the development of 4,7-dichloroquinoline (B193633), a key intermediate in the synthesis of the widely used antimalarial drug, chloroquine. chemicalbook.com The synthesis of such compounds was often achieved through established methods like the Gould-Jacobs reaction, which facilitates the construction of the 4-hydroxyquinoline (B1666331) core from an appropriately substituted aniline (B41778) precursor. wikipedia.orgwikiwand.com This 4-hydroxy group can then be converted to a chloro-substituent using reagents like phosphorus oxychloride. chemicalbook.com

Academic research has extensively documented that the incorporation of halogen atoms into the quinoline scaffold can significantly modulate a compound's biological activity. mdpi.com Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. chembk.com This has led to the synthesis and investigation of a wide array of mono-, di-, and poly-halogenated quinolines to explore structure-activity relationships (SAR). mdpi.com For instance, studies on various dichloroquinoline isomers have been undertaken to understand how the specific placement of chlorine atoms affects the molecule's chemical reactivity and potential as a precursor for other functionalized derivatives. asianpubs.org This historical focus on halogenated quinolines has built a foundational understanding that continues to inform the design of new bioactive molecules.

Rationale for Investigating 3,6-Dichloroquinolin-4-OL within Contemporary Quinoline Research Paradigms

The investigation of specific isomers such as this compound is a logical progression within modern quinoline research. While less documented than isomers like 4,7-dichloroquinoline, its scientific merit stems from its potential as a unique building block for novel chemical entities. The rationale for its study is multifaceted, resting on the established importance of the quinoline scaffold and the known impact of halogenation patterns on molecular properties.

Firstly, this compound serves as a valuable molecular scaffold for chemical diversification. The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form) and the chlorine atom at the 3-position are key functional handles for subsequent chemical modifications. The chlorine at the 6-position on the benzenoid ring influences the electronic properties of the entire ring system. This specific arrangement of substituents offers a distinct chemical environment compared to more studied isomers, providing a platform to synthesize new libraries of quinoline derivatives.

Secondly, the exploration of such isomers is crucial for developing a comprehensive understanding of structure-activity relationships (SAR). By synthesizing and evaluating derivatives of this compound, researchers can systematically probe how the specific placement of substituents affects biological activity. This comparative analysis against other dichloroquinoline isomers can yield critical insights into the molecular features required for desired therapeutic effects, such as anticancer or antimicrobial activity. mdpi.commdpi.com Therefore, this compound represents an important, albeit under-explored, tool for expanding the chemical space of bioactive quinolines and advancing the design of next-generation therapeutic agents.

Chemical Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25771-83-9 | bldpharm.comchembk.com |

| Molecular Formula | C₉H₅Cl₂NO | bldpharm.com |

| Molecular Weight | 214.05 g/mol | bldpharm.com |

| IUPAC Name | This compound | |

| Melting Point | >320 °C | chembk.com |

| Density (Predicted) | 1.538 g/cm³ | chembk.com |

| SMILES | OC1=C(Cl)C=NC2=CC=C(Cl)C=C12 | bldpharm.com |

Table 2: Comparative Data of Dichloroquinolin-4-ol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chlorine Positions |

| This compound | 25771-83-9 | C₉H₅Cl₂NO | 214.05 | 3, 6 |

| 5,7-Dichloroquinolin-4-ol | 171850-29-6 | C₉H₅Cl₂NO | 214.05 | 5, 7 |

| 3,8-Dichloroquinolin-4-ol | 25771-84-0 | C₉H₅Cl₂NO | 214.05 | 3, 8 |

| 7-Chloroquinolin-4-ol | 86-99-7 | C₉H₆ClNO | 179.60 | 7 |

Compound Index

Structure

3D Structure

Properties

CAS No. |

25771-83-9 |

|---|---|

Molecular Formula |

C9H5Cl2NO |

Molecular Weight |

214.04 g/mol |

IUPAC Name |

3,6-dichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |

InChI Key |

FZJVRYUXLOYMMC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Cl |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Cl |

Origin of Product |

United States |

Derivatization Strategies and Functionalization of the 3,6 Dichloroquinolin 4 Ol Scaffold

Strategic Functionalization of the Quinoline (B57606) Core

The quinoline core of 3,6-dichloroquinolin-4-ol presents several avenues for functionalization, including substitution reactions on the aromatic ring and at key positions bearing labile groups.

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the substitution are heavily influenced by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com

For the this compound scaffold, the reactivity towards electrophiles is complex. The quinoline ring system is inherently electron-deficient. The two chlorine atoms at the C-3 and C-6 positions are electron-withdrawing groups, which further deactivate the ring towards electrophilic attack. Conversely, the hydroxyl group at C-4 (which exists in tautomeric equilibrium with the quinolin-4-one form) is an activating group and directs incoming electrophiles to the ortho and para positions. Considering the positions of the existing substituents, electrophilic attack is sterically and electronically directed towards the available positions on the benzo-fused portion of the quinoline ring, typically C-5, C-7, and C-8.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.comyoutube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.comyoutube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions can be challenging on highly deactivated rings. wikipedia.orgyoutube.com

| Reaction | Typical Reagents | Electrophile (E+) | Potential Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-3,6-dichloroquinolin-4-ol |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-3,6-dichloroquinolin-4-ol |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound-sulfonic acid |

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing halogenated quinolines. nih.govnih.gov The C-4 position of the quinolin-4-ol scaffold is primed for such reactions. To enhance its reactivity, the hydroxyl group is typically converted into a better leaving group, most commonly a chlorine atom, by treatment with reagents like phosphoryl chloride (POCl₃). This yields a 3,4,6-trichloroquinoline intermediate. The chlorine atom at the C-4 position is highly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen.

This strategy has been successfully employed to introduce a variety of substituents by reacting the 4-chloro derivative with different nucleophiles. mdpi.comresearchgate.netarkat-usa.org

Examples of Nucleophilic Substitution at C-4:

Amination: Reaction with primary or secondary amines to yield 4-aminoquinoline derivatives. This is a common strategy in medicinal chemistry. nih.gov

Azidation: Reaction with sodium azide (NaN₃) introduces an azido group, which can serve as a precursor for other functional groups or for click chemistry. researchgate.netarkat-usa.org

Thiolation: Reaction with thiols or thiophenols results in the formation of 4-thioether derivatives. mdpi.com

| Nucleophile | Reagent Example | Resulting C-4 Substituent |

|---|---|---|

| Amines | Benzylamine, Aniline (B41778) | -NHR (e.g., -NH-benzyl) |

| Azide | Sodium Azide (NaN₃) | -N₃ |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | -NHNH₂ |

| Thiols | Thiophenol | -SR (e.g., -S-phenyl) |

The C-4 hydroxyl group can be directly modified through etherification or esterification reactions to produce a range of derivatives. These reactions typically involve the reaction of the hydroxyl group with an appropriate electrophile.

Esterification: This is achieved by reacting the this compound with acyl chlorides or carboxylic acid anhydrides, often in the presence of a base like pyridine (B92270). nih.gov This reaction converts the hydroxyl group into an ester linkage (-OC(O)R). Blocking the hydroxyl group as an ester can alter the molecule's physicochemical properties and may serve as a protecting group strategy. nih.govnih.govresearchgate.net

Etherification: This process involves the formation of an ether bond (-OR). A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

These modifications provide a straightforward route to alter the properties of the parent compound without modifying the core heterocyclic structure.

Introduction of Diverse Pharmacophores and Heterocyclic Moieties onto this compound Derivatives

Modern cross-coupling reactions and click chemistry provide efficient tools for introducing complex molecular fragments onto the this compound scaffold, enabling significant diversification.

Palladium-catalyzed cross-coupling reactions are indispensable in contemporary organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The chloro-substituents at the C-3 and C-6 positions of the quinoline scaffold serve as excellent handles for these transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen (C-N) bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable phosphine ligand. organic-chemistry.orgwikipedia.org It is one of the most widely used methods in medicinal chemistry for synthesizing aryl amines. nih.gov This reaction could be applied to the C-6 chloro position of this compound or its derivatives to introduce a wide variety of primary or secondary amines.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. arkat-usa.org It is a reliable method for synthesizing substituted alkynes. arkat-usa.org Applying this reaction to the C-6 position would allow for the introduction of various alkynyl groups, which can serve as versatile synthetic intermediates for further functionalization.

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig | C-N | Aryl Chloride + Amine | Palladium catalyst + Phosphine ligand |

| Sonogashira | C-C (sp²-sp) | Aryl Chloride + Terminal Alkyne | Pd/Cu catalyst |

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov

To utilize this approach, a derivative of this compound must first be functionalized with either an azide or a terminal alkyne group. For instance, a 4-amino derivative could be converted to a 4-azido derivative. nih.gov Alternatively, a Sonogashira coupling at the C-6 position can introduce a terminal alkyne. These functionalized scaffolds can then be "clicked" with a diverse library of complementary alkynes or azides, respectively. This strategy allows for the rapid assembly of complex molecules by linking the quinoline core to other pharmacophores or molecular fragments through a stable triazole linker. nih.gov This "tail approach" is a powerful tool for developing libraries of compounds for biological screening. nih.gov

Chemo- and Regioselective Synthesis of this compound Analogs

The selective functionalization of a multifunctional scaffold like this compound is a significant synthetic challenge. Chemo- and regioselectivity are crucial for creating specific analogs without resorting to complex protection-deprotection schemes. The electronic properties of the quinoline ring system, influenced by the nitrogen heteroatom and the chloro and hydroxyl substituents, dictate the reactivity of its various positions.

Base-controlled regioselective metalation has emerged as a powerful strategy for the functionalization of chloro-substituted quinolines. nih.gov By choosing the appropriate metal amide base, specific positions on the quinoline ring can be selectively deprotonated and subsequently quenched with an electrophile. For example, using lithium diisopropylamide (LDA) typically directs metalation to the C-3 position of quinolines, whereas complex lithium-zinc or lithium-magnesium amide bases can steer the functionalization towards the C-2 or C-8 positions. nih.gov This methodology could be directly applied to this compound to achieve regioselective introduction of substituents at either the C-2, C-3, or C-8 positions, depending on the base employed.

Another approach involves nucleophilic aromatic substitution (SNAr). While the 4-hydroxy group is not a leaving group, related dichloroquinoline structures demonstrate the principles of regioselectivity. In the case of 6,7-dichloroquinoline-5,8-dione, nucleophilic substitution with 2-aminopyridine derivatives unexpectedly occurred at the C-7 position instead of the C-6 position, providing a route to ortho-quinone derivatives. nih.gov This highlights that the inherent electronic biases of the molecule can lead to predictable, albeit sometimes non-intuitive, regioselective outcomes.

Furthermore, hetero-Diels-Alder reactions offer a pathway for the regioselective synthesis of C-3-functionalized quinolines from simpler precursors. organic-chemistry.org This [4+2] cycloaddition of in-situ generated azadienes with terminal alkynes provides a metal-free and protection-free method to construct the quinoline core with specific functionality at the C-3 position. organic-chemistry.org

Table 2: Strategies for Regioselective Synthesis of Quinoline Analogs

| Strategy | Target Position(s) | Reagents/Conditions | Comments | Reference |

| Base-Controlled Metalation | C-2, C-3, C-8 | Lithium Amide Bases (LDA, Li-Zn, Li-Mg amides), Electrophiles | The choice of metal amide base dictates the site of deprotonation and subsequent functionalization. | nih.gov |

| Nucleophilic Aromatic Substitution | C-7 | 2-Aminopyridine derivatives on 6,7-dichloroquinoline-5,8-dione | Demonstrates inherent regioselectivity in SNAr reactions on dichloro-quinoline systems. | nih.gov |

| Hetero-Diels-Alder Reaction | C-3 | In-situ generated Azadienes, Terminal Alkynes | Builds the quinoline ring with predefined C-3 functionalization. | organic-chemistry.org |

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry provides a high-throughput platform for the synthesis of a large number of compounds (a "library") in a single process, which is invaluable for drug discovery and materials science. nih.gov Applying these techniques to the this compound scaffold can rapidly generate a diverse set of analogs for screening.

Solid-Phase Organic Synthesis (SPOS) is a key combinatorial technique that has been successfully applied to the synthesis of quinolone libraries. chimia.ch In a typical SPOS workflow, the core scaffold (in this case, this compound) would be immobilized on a solid support, such as a polystyrene resin. The hydroxyl group at C-4 is a convenient handle for attachment to a linker on the resin. Once anchored, the resin-bound quinoline can be subjected to a series of reactions. Large excesses of reagents can be used to drive reactions to completion, and purification is simplified to washing the resin to remove unreacted reagents and soluble byproducts. chimia.ch After the desired modifications are complete, the final compound is cleaved from the resin. By splitting the resin into multiple portions at various stages and reacting each portion with a different building block (the "split-and-pool" method), a vast library of unique compounds can be generated.

Another strategy involves solution-phase combinatorial synthesis, often aided by techniques that simplify purification. For example, a library of iodo-quinoline derivatives was generated using a one-pot, three-component Doebner synthesis, which offers advantages in terms of rapid reaction times and efficient purification. nih.gov A similar multi-component reaction approach could be designed around the this compound core, where different aldehydes and amines are varied to produce a library of derivatives.

Computational, or in silico, methods are also used to generate and screen virtual combinatorial libraries. A computational protocol was used to create and screen a library of quinadoline B derivatives against a biological target, allowing for the identification of promising candidates before committing to chemical synthesis. chemrxiv.org This approach could be used to design a focused library of this compound analogs with a higher probability of desired activity.

Table 3: Comparison of Combinatorial Library Generation Techniques

| Technique | Description | Advantages for Quinoline Scaffolds | Reference |

| Solid-Phase Organic Synthesis (SPOS) | The core scaffold is attached to a solid resin, and chemical transformations are performed. | Simplified purification; amenable to automation and split-and-pool strategies. | chimia.ch |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High efficiency; rapid generation of structural complexity; good atom economy. | nih.gov |

| In Silico Library Design | Computational methods are used to generate and screen virtual compounds. | Cost-effective; allows for pre-screening and rational design of libraries before synthesis. | chemrxiv.org |

Structure Activity Relationship Sar Studies of 3,6 Dichloroquinolin 4 Ol Derivatives

Methodological Frameworks for SAR Elucidation in Quinoline (B57606) Chemistry

The journey from a promising quinoline "hit" to a well-optimized "lead" compound is guided by both traditional and modern computational methodologies. These frameworks allow researchers to understand and predict how structural modifications will affect a molecule's interaction with a biological target.

Functional Group Modification: Altering or substituting functional groups on the quinoline scaffold to probe their importance in binding interactions, solubility, and metabolic stability.

Isosteric and Bioisosteric Replacement: Replacing atoms or groups of atoms with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Homologation: Systematically increasing the length of alkyl chains to determine the optimal size and lipophilicity for a particular region of the molecule.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can enhance binding affinity by reducing the entropic penalty of binding.

Through the analysis of the resulting biological data, a qualitative understanding of the SAR is built, guiding the design of next-generation compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational evolution of traditional SAR studies. researchgate.netnih.gov By applying statistical methods, QSAR seeks to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. researchgate.netnih.gov This is achieved by calculating a set of molecular descriptors for each analog, which quantify various physicochemical properties such as:

Electronic Properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which influence electrostatic interactions and reactivity. researchgate.net

Steric Properties: (e.g., molecular volume, surface area, specific substituent parameters) which describe the size and shape of the molecule and its fit within a binding site.

Hydrophobicity: (e.g., LogP, hydrophobic fields) which governs the molecule's partitioning between aqueous and lipid environments and hydrophobic interactions with the target.

These descriptors are then used as independent variables in a regression analysis against the measured biological activity (the dependent variable) to generate a predictive model. researchgate.net For analogs of 3,6-dichloroquinolin-4-ol, a QSAR model could predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates and reducing the time and cost of drug discovery. nih.govnih.gov

Impact of Halogenation on Quinoline Scaffold Activity

The introduction of halogen atoms, particularly chlorine, onto the quinoline scaffold is a common and impactful strategy in medicinal chemistry. Halogens can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

The specific placement of chlorine atoms at the C-3 and C-6 positions of the quinolin-4-ol core is significant. The presence of chlorine, an electronegative and lipophilic atom, can enhance the biological profile of the molecule in several ways:

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density distribution across the quinoline ring system. This can affect the pKa of the molecule and its ability to participate in crucial interactions like hydrogen bonding or pi-stacking with the biological target.

Increased Lipophilicity: Halogenation generally increases a compound's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target. However, this must be carefully balanced to maintain adequate aqueous solubility.

Metabolic Stability: The C-H bonds on the aromatic ring are potential sites for metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a chlorine atom can block this metabolic pathway, increasing the compound's half-life and bioavailability.

Direct Binding Interactions: The chlorine atom itself can participate in specific halogen bonding interactions with electron-rich pockets within a protein's active site, contributing to enhanced binding affinity.

Research into halogenated quinolines has shown that the substitution pattern is critical for activity, with different isomers exhibiting unique biological profiles. acs.org

The hydroxyl group at the C-4 position of the quinoline ring is a key functional group that plays a pivotal role in mediating interactions with biological targets. It exists in tautomeric equilibrium with its keto form, 4-quinolone. This feature allows it to act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (from the nitrogen atom in the ring or the carbonyl oxygen in the keto form).

Positional Effects of Substituents on this compound Scaffold Activity

The biological activity of the this compound scaffold is highly sensitive to the position of other substituents on the quinoline ring. Moving a functional group from one position to another can drastically alter the compound's potency, selectivity, and pharmacokinetic properties. This underscores the importance of the spatial arrangement of atoms for effective ligand-target recognition.

SAR studies on various quinoline series have consistently demonstrated this principle. For instance, the placement of bulky or electron-donating/withdrawing groups at positions C-2, C-5, C-7, or C-8 can lead to significant changes in activity.

Table 1: Effect of Substituent Position on Biological Activity of Hypothetical this compound Analogs

| Compound ID | Substituent at C-2 | Substituent at C-7 | Relative Potency (IC₅₀) |

| A-1 (Parent) | H | H | 1.0 |

| A-2 | -CH₃ | H | 0.5 |

| A-3 | H | -CH₃ | 2.5 |

| A-4 | -OCH₃ | H | 0.2 |

| A-5 | H | -OCH₃ | 5.0 |

| A-6 | H | -CF₃ | 0.8 |

As illustrated in the hypothetical data in Table 1, adding a small methyl group at C-2 (Compound A-2) might double the potency compared to the parent compound (A-1), whereas placing the same group at C-7 (Compound A-3) could decrease potency. Conversely, a methoxy group at C-2 (Compound A-4) might lead to a five-fold increase in potency, while at C-7 (Compound A-5) it could result in a significant loss of activity. These findings highlight the specific steric and electronic requirements of the target's binding pocket and guide the strategic placement of functional groups to optimize biological activity.

In-depth Analysis of this compound Derivatives: Structure-Activity Relationship and Conformational Studies

The quinoline scaffold is a prominent feature in many biologically active compounds, leading to a wealth of research on how different substituents at various positions on the quinoline ring influence its activity. These studies often explore modifications at positions such as 2, 4, 7, and 8 to enhance properties like anticancer, antibacterial, antimalarial, and kinase inhibitory activities. However, a systematic investigation into the impact of simultaneous chloro-substitutions at the 3 and 6 positions of the 4-hydroxyquinoline (B1666331) core, and the subsequent correlation of these structural changes with biological outcomes, has not been extensively reported.

Similarly, conformational analysis, which examines the three-dimensional arrangement of atoms in a molecule and its influence on biological activity, is a critical aspect of drug design. For many quinoline derivatives, computational and experimental methods have been employed to understand how their spatial conformation affects their interaction with biological targets. Unfortunately, such detailed conformational studies specifically for derivatives of this compound are not prominently featured in published research.

The absence of specific SAR and conformational analysis data for this particular set of compounds limits the ability to provide a detailed and scientifically accurate article as per the requested structure. The generation of such an article would necessitate access to research that includes the synthesis of a series of this compound analogs, their biological evaluation against specific targets, and a thorough investigation of their conformational properties, none of which are currently available in the public domain based on the performed searches.

Therefore, while the fields of medicinal chemistry and chemical biology have deeply explored the quinoline nucleus, the specific sub-class of this compound derivatives remains an area with limited published research, precluding a comprehensive discussion on their structure-activity relationships and conformational analysis at this time.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 3,6 Dichloroquinolin 4 Ol Analogs

In Vitro Antimicrobial Activities of 3,6-Dichloroquinolin-4-OL Derivatives

Derivatives built upon the quinoline (B57606) framework have demonstrated a wide spectrum of antimicrobial activities, inhibiting the growth of bacteria and fungi, and disrupting the formation of biofilms, a key virulence factor in many persistent infections.

Antibacterial Efficacy Against Model Gram-Positive and Gram-Negative Strains (e.g., S. aureus, MRSA, E. coli, M. smegmatis)

Quinoline derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. A series of 8-alkoxyquinoline derivatives were evaluated for their antibacterial activity, with some compounds showing potent effects. For instance, certain 8-alkoxyquinoline-2-carbaldehyde derivatives displayed significant activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.

Hybrid molecules incorporating the quinoline structure have also been developed to enhance antibacterial potency. In one study, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were synthesized and tested. One particular compound exhibited potent and selective activity against the Gram-positive bacterium Staphylococcus aureus ATCC 25923, with a Minimum Inhibitory Concentration (MIC) of 10 μM. haematologica.org This compound was found to affect the integrity of the bacterial cell membrane. haematologica.org Furthermore, studies on related quinazolinone analogs, which share a similar bicyclic core, have demonstrated efficient inhibition of methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.

The table below summarizes the antibacterial activity of selected quinoline analogs.

| Compound Class | Bacterial Strain | Activity (MIC) |

| 4-Piperazinylquinoline Hybrid | S. aureus ATCC 25923 | 10 μM haematologica.org |

| 8-Alkoxyquinoline Derivative | M. smegmatis | Varies by derivative |

| Quinazolinone Analog | MRSA | Varies by analog |

| Natural Product Extracts | E. coli | Varies by extract por-journal.com |

Antifungal Properties Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus)

The antifungal potential of quinoline analogs has been explored against clinically relevant fungal pathogens. Fluoroquinolones, a major class of quinoline derivatives, have been identified as potentiators of the antifungal activity of drugs like caspofungin against Aspergillus fumigatus. arabjchem.orgmdpi.com One derivative, in particular, significantly enhanced the efficacy of echinocandins against A. fumigatus, including resistant strains. arabjchem.orgmdpi.com This synergistic effect is believed to stem from the compound's interaction with ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. arabjchem.orgmdpi.com

Analogs have also been tested against Candida albicans, an opportunistic yeast that is a common cause of fungal infections. researchgate.net Various natural and synthetic compounds containing heterocyclic scaffolds related to quinoline exhibit anti-Candida activity, often by disrupting the fungal plasma membrane or interfering with ergosterol biosynthesis. debiopharm.comresearchgate.net For example, hinokitiol, a natural monoterpenoid, showed excellent activity against C. albicans with a MIC value of 8.21 µg/mL and was also effective against fluconazole-resistant strains. researchgate.net

In Vitro Anti-biofilm Formation Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.gov Inhibition of biofilm formation is therefore a key strategy in combating persistent infections. mdpi.com Quinoline derivatives have emerged as promising anti-biofilm agents.

A study on 8-alkoxyquinoline derivatives demonstrated their ability to inhibit biofilm formation in both Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net Similarly, novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, which are structurally related to quinolines, were shown to efficiently inhibit biofilm formation in MRSA, with some analogs exhibiting IC50 values in the range of 20.7-22.4 μM. nih.gov The mechanism of action for many of these compounds involves interfering with the initial stages of bacterial adhesion or disrupting the extracellular polymeric substance that forms the biofilm matrix. mdpi.com

In Vitro Anticancer Activities of this compound Analogs

The quinoline scaffold is a privileged structure in the design of anticancer agents, with its derivatives showing cytotoxicity against a broad range of cancer cell lines through various mechanisms of action, including the induction of apoptosis. arabjchem.orgnih.gov

Cytotoxicity Against Established Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116, HeLa, MV-4-11)

Numerous studies have documented the cytotoxic effects of quinoline analogs on various human cancer cell lines. A novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated potent cytotoxic activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with IC50 values of 3.3, 23, and 3.1 μg/mL, respectively. nih.gov Other studies on indolyl-pyrimidine hybrids, which incorporate a quinoline-like structure, also showed strong anticancer activity against these same cell lines.

The antiproliferative activity of quinoline derivatives has also been confirmed against human cervical cancer (HeLa) cells and acute myeloid leukemia (AML) cell lines like MV-4-11. For instance, a proteolysis-targeting chimera (PROTAC) inhibitor, dBET1, which targets proteins often dysregulated in cancer, showed an IC50 of 0.2748 μM in MV-4-11 cells. researchgate.net The cytotoxic effects are often dose-dependent, leading to a reduction in cell viability as the concentration of the compound increases. nih.gov

The table below presents the IC50 values of various quinoline analogs against several cancer cell lines.

| Compound Class | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | MV-4-11 (Leukemia) |

| Indoloquinoline Derivative (BAPPN) | 3.3 µg/mL nih.gov | 3.1 µg/mL nih.gov | 23 µg/mL nih.gov | - | - |

| Indolyl-pyrimidine Hybrids | 5.02 µM | 5.1 µM | 6.6 µM | - | - |

| Dichloromethane Fraction of Alnus incana | - | - | - | 135.6 µg/mL | - |

| PROTAC Inhibitor (dBET1) | - | - | - | - | 0.2748 μM researchgate.net |

| Quinoline-based Thiazolidinone | Varies by derivative | Varies by derivative | Varies by derivative | - | - |

Apoptosis Induction in Cellular Models

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This has been demonstrated in various cancer cell lines. For example, novel 3,6-diazaphenothiazines, which are structurally analogous to certain quinoline compounds, were shown to induce mitochondrial apoptosis in cancer cells, as indicated by the BAX/BCL-2 gene expression ratio.

Further mechanistic studies have revealed that these compounds can trigger apoptosis through multiple pathways. Some derivatives induce apoptosis in a caspase-dependent manner, associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). In HepG2 cells, certain quinazolinone derivatives were found to cause a significant increase in early apoptosis by upregulating p21 and downregulating inhibitor of apoptosis proteins (IAPs) like Survivin and XIAP. Flow cytometry analysis of MV-4-11 leukemia cells treated with the inhibitor dBET1 also confirmed an enhancement in apoptosis. researchgate.net These findings highlight that the induction of apoptosis is a key feature of the anticancer activity of quinoline analogs.

Enzyme Inhibition Relevant to Cancer Pathways (e.g., EGFR tyrosine kinase, Topoisomerase-II, Cyclooxygenase-2)

Analogs of the quinoline scaffold have been extensively investigated for their potential as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a member of the receptor protein tyrosine kinase family, and its dysregulation is a major cause of cancer. nih.gov Quinazoline-based compounds, structurally related to quinolines, have been identified as potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov For instance, 4-anilinoquinazolines have shown potent inhibitory activity with IC50 values as low as ~20 nM, acting as competitive inhibitors with ATP. nih.gov A study on 6-arylureido-4-anilinoquinazoline derivatives also demonstrated promising EGFR inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. frontiersin.org One particularly potent compound, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited an IC50 value of 1.37 nM against EGFR-TK. nih.gov These findings highlight the potential of the core quinoline/quinazoline structure in designing effective EGFR inhibitors.

Topoisomerase-II Inhibition: DNA topoisomerases are nuclear enzymes essential for processes like DNA replication and transcription, making them key targets for cancer chemotherapy. nih.govmdpi.com Quinoline derivatives have been explored as inhibitors of these enzymes. frontiersin.orgnih.gov Topoisomerase II (TOP2) inhibitors can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA damage, or "catalytic inhibitors," which prevent the enzyme from binding to DNA without causing significant DNA damage. frontiersin.org Certain pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit topoisomerase IIα activity at concentrations comparable to the known anticancer drug etoposide. nih.govnih.gov This suggests that modifications to the quinoline scaffold can yield potent TOP2 inhibitors for cancer therapy.

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and contributes to inflammation and cancer progression. nih.gov Selective inhibition of COX-2 is a therapeutic strategy for both inflammation and cancer. nih.gov A series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl COX-2 pharmacophore have been designed and synthesized as selective COX-2 inhibitors. researchgate.net One compound, 2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid with lipophilic substituents, demonstrated higher selectivity for COX-2 inhibition than the reference drug celecoxib. researchgate.net Another derivative was identified as a highly potent and selective COX-2 inhibitor with an IC50 value of 0.043 µM and a selectivity index greater than 513, surpassing celecoxib in effectiveness. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Selected Quinoline/Quinazoline Analogs

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | Potent inhibition (IC50 ≈ 20 nM); competitive with ATP. | nih.gov |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR Tyrosine Kinase | High potency with an IC50 value of 1.37 nM. | nih.gov |

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | Inhibition pattern equivalent to etoposide at 100 µM. | nih.govnih.gov |

| 4-Carboxyl quinolines | Cyclooxygenase-2 (COX-2) | High potency (IC50 = 0.043 µM) and selectivity (SI > 513), surpassing celecoxib. | researchgate.net |

In Vitro Antimalarial Activities of this compound Derivatives

The 4-aminoquinoline scaffold, exemplified by chloroquine (CQ), has been a cornerstone of antimalarial therapy for decades. escholarship.orgmdpi.com However, the spread of drug-resistant Plasmodium falciparum strains has necessitated the development of new analogs capable of overcoming these resistance mechanisms. nih.govnih.gov

Derivatives based on the 4-amino-7-chloroquinoline core have been synthesized and tested against both CQ-sensitive and CQ-resistant strains of P. falciparum. escholarship.orgnih.govnih.gov Modifications to the side chain of the quinoline structure have been a key strategy. For example, a CQ analog containing an acetylenic bond in its side chain, known as DAQ, was found to potently inhibit CQ-resistant strains (e.g., K1, Dd2) and showed no cross-resistance. escholarship.org Another approach involves creating hybrid molecules, termed 'reversed chloroquines' (RCQs), which link the haloquinoline core to an entity designed to overcome resistance, showing efficacy in the low-nM range against both sensitive and resistant strains. nih.gov A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, also demonstrated excellent in vitro activity against drug-resistant parasites. mdpi.com Furthermore, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives showed antimalarial activity in the sub-micromolar range against both CQ-resistant (W2) and CQ-sensitive (3D7) strains. mdpi.com

**Table 2: In Vitro Antimalarial Activity of Selected Quinoline Analogs Against *P. falciparum***

| Compound/Analog Class | P. falciparum Strain | Activity (IC50) | Key Feature | Reference |

|---|---|---|---|---|

| Reversed Chloroquine (RCQ) | CQ-sensitive & CQ-resistant | Low-nM concentrations | Hybrid molecule designed to overcome resistance. | nih.gov |

| DAQ (acetylenic analog) | K1 (CQ-resistant) | Potent inhibition | Acetylenic bond in the side chain. | escholarship.org |

| 1m (polyphenoxymethylbenzene) | W2 (CQ-resistant) | 0.07 µM | High selectivity index (887). | mdpi.com |

| 1m (polyphenoxymethylbenzene) | 3D7 (CQ-sensitive) | 0.06 µM | High selectivity index (1035). | mdpi.com |

A primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. nih.govnih.gov During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin. researchgate.net Quinoline-based drugs interfere with this detoxification process. mdpi.comnih.gov They are thought to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. escholarship.org This leads to an accumulation of toxic free heme, which damages parasite membranes and leads to cell death. mdpi.com Numerous studies have confirmed that various quinoline analogs effectively inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) in vitro. escholarship.orgnih.govresearchgate.net For example, the acetylenic CQ analog DAQ was shown to inhibit β-hematin formation, and a pyrrolizidinylmethyl derivative (MG3) also demonstrated this inhibitory activity. escholarship.orgmdpi.com

Other Investigated In Vitro Biological Activities (e.g., Antioxidant, Anti-inflammatory, Insecticidal)

Beyond their roles in cancer and malaria, quinoline derivatives have been explored for a range of other biological activities.

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, making the search for effective antioxidant agents crucial. mdpi.com Quinoline and its derivatives have demonstrated significant antioxidant properties. researchgate.net The antioxidant potential of various polyhydroquinolines (PHQs) has been evaluated using methods such as the DPPH and ABTS radical scavenging assays. nih.govmdpi.com Fatty PHQ analogs, particularly those derived from oleyl alcohol and 2-nitrobenzaldehyde, showed high antioxidant activity, with EC50 values similar to standard antioxidants like butylated hydroxytoluene (BHT) and vitamin E. nih.gov

Anti-inflammatory Activity: The quinoline framework is present in compounds with a wide array of therapeutic effects, including anti-inflammatory action. researchgate.netresearchgate.net Derivatives of 4-hydroxyquinoline (B1666331) have shown significant in vivo anti-inflammatory activity. researchgate.net In one study, certain quinoline derivatives exhibited greater anti-inflammatory potency than the reference drug ibuprofen. researchgate.net The mechanism for some of these compounds involves the significant inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 in mouse macrophages. researchgate.net Novel thalidomide-like compounds containing a quinoline-related core have also been developed to mitigate inflammation by lowering proinflammatory cytokine levels. nih.govnih.gov

Insecticidal Activity: While less explored for this compound specifically, the broader class of quinoline alkaloids is known to possess insecticidal properties. This activity is part of the natural chemical defense of certain plants. The investigation into synthetic quinoline analogs for specific insecticidal applications is an area of ongoing research.

Proposed Molecular Mechanisms of Action (in vitro and cellular models)

Quinolone and fluoroquinolone antibacterials exert their effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govdntb.gov.uanih.gov These enzymes are vital for bacterial DNA replication and chromosome segregation. nih.gov Quinolones function by increasing the levels of DNA strand breaks generated by these enzymes. nih.gov The interaction is mediated through a proposed water-metal ion bridge that coordinates the binding of the drug to the enzyme-DNA complex. nih.gov Specifically, mutations in the genes encoding the subunits of topoisomerase IV are a common cause of quinolone resistance, providing functional evidence for this interaction. nih.gov Studies on novel 3-fluoro-6-methoxyquinoline derivatives have shown that enhanced inhibition of Topoisomerase IV correlates with improved antibacterial activity, particularly against resistant strains of S. aureus. nih.gov

Inhibition of Bacterial LptA Protein

The lipopolysaccharide (LPS) transport (Lpt) system is essential for the survival of most Gram-negative bacteria, making it an attractive target for the development of new antibiotics. This system forms a protein bridge across the bacterial cell envelope to transport LPS from the inner membrane to the outer membrane. The periplasmic protein LptA plays a crucial role in this process by shuttling LPS across the periplasm, which involves protein-protein interactions with LptC at the inner membrane and with itself to form a filament.

Disruption of the LptA-LptC interaction has been identified as a viable antibacterial strategy. mdpi.comfrontiersin.org For instance, the antimicrobial peptide thanatin has been shown to target the N-terminal region of LptA, thereby disrupting its interaction with both LptC and other LptA monomers. frontiersin.org Similarly, small molecules have been identified through screening that inhibit the LptA-LptC interaction and block the LPS transport pathway. mdpi.com One such compound, IMB-0042, was found to disrupt this key protein-protein interaction, leading to impaired outer membrane integrity and inhibition of bacterial growth. mdpi.com

While the Lpt complex is a validated target for antibacterial agents, specific studies detailing the inhibitory activity of this compound or its close analogs against the LptA protein are not prominently available in the current scientific literature. The exploration of quinoline-based compounds as inhibitors of the LptA-LptC interaction could represent a potential avenue for future antibiotic research.

Acetylcholinesterase Inhibition in Insect Models

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system of insects, responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect. pensoft.netpensoft.net This mechanism makes AChE a primary target for a major class of insecticides, including organophosphates and carbamates. nih.govpensoft.net

The quinoline scaffold has been explored for its potential as a source of novel cholinesterase inhibitors. mdpi.comnih.gov A study on a series of 4-N-phenylaminoquinoline derivatives containing a morpholine group identified several compounds with significant inhibitory activity against AChE. The length of the carbon linker between the quinoline core and the morpholine moiety was found to be crucial for activity, with a shorter, two-methylene linker providing better inhibition than longer chains. mdpi.com This suggests that an optimal distance is required for the molecule to effectively bind to the enzyme's active sites. Kinetic analysis of the most potent derivatives from this series, compounds 11a and 11g , revealed a mixed-type inhibition mechanism, indicating that they likely bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com

Another series of quinoline-containing chalcone derivatives also demonstrated inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov These findings indicate that the quinoline framework can be a versatile base for designing new AChE inhibitors for potential use in insect control.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Quinoline Analogs This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound | Linker Length (methylenes) | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 11g | 2 | AChE | 1.94 ± 0.13 | mdpi.com |

| 11a | 3 | AChE | Comparable to Galantamine | mdpi.com |

| 11h | 2 | AChE | Comparable to Galantamine | mdpi.com |

| 11j | 2 | AChE | Comparable to Galantamine | mdpi.com |

| 11l | 2 | AChE | Comparable to Galantamine | mdpi.com |

| 12a | 2 (with modification) | AChE | Comparable to Galantamine | mdpi.com |

NAD(P)H Dehydrogenase (Quinone 1) Inhibition

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a significant role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to less reactive hydroquinones. nih.govmdpi.com This enzyme is often overexpressed in various human solid tumors, making it a target for cancer chemotherapy. nih.govmdpi.com Inhibition of NQO1 can disrupt the cellular redox balance and enhance the efficacy of certain anticancer agents. nih.govnih.gov

Several novel amino-quinoline-5,8-dione derivatives have been designed and synthesized as potent NQO1 inhibitors. nih.govnih.gov In one study, compounds 6d and 7d were identified as exhibiting NQO1-dependent cytotoxicity. nih.govnih.gov Mechanistic studies revealed that they act as competitive inhibitors of the NQO1 enzyme. nih.gov Treatment of cancer cell lines with these compounds led to a dose-dependent increase in intracellular reactive oxygen species (ROS), suggesting that their antiproliferative effects are linked to the induction of lethal oxidative stress. nih.gov Compound 7d , in particular, showed selective inhibition of cancer cells over non-tumor cells. nih.govnih.gov

This research highlights that the quinoline-5,8-dione scaffold is a promising framework for the development of NQO1 inhibitors. By modifying substituents at the C6 or C7 positions, researchers have been able to modulate the potency and selectivity of these compounds. nih.govresearchgate.net

Table 2: Activity Profile of Selected Amino-Quinoline-5,8-dione Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound | Key Feature | Mechanism of Action | Biological Effect | Reference |

|---|---|---|---|---|

| 6d | C6-substituted | Competitive NQO1 inhibitor | NQO1-dependent cytotoxicity, ROS induction | nih.govnih.gov |

| 7d | C7-substituted | Competitive NQO1 inhibitor | Selective antiproliferative activity, ROS induction, Apoptosis induction | nih.govnih.gov |

| 6h | C6-substituted | N/A | Potent antiproliferative activity, ROS induction | nih.govnih.gov |

| 7a | C7-substituted | N/A | Potent antiproliferative activity, ROS induction | nih.govnih.gov |

DNA Gyrase Targeting

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription. nih.gov It introduces negative supercoils into DNA, a process vital for managing DNA topology. nih.gov Because this enzyme is absent in higher eukaryotes, it serves as an excellent and selective target for antibacterial drugs. nih.gov The quinolone class of antibiotics functions by targeting DNA gyrase and the related enzyme topoisomerase IV. nih.govnih.gov They act as poisons by stabilizing the transient enzyme-DNA cleavage complex, which leads to lethal double-stranded DNA breaks and subsequent bacterial cell death. nih.govmdpi.com

The quinoline core is the foundational structure of quinolone antibiotics. Modifications to this scaffold have been extensively explored to overcome bacterial resistance and improve efficacy. Research into novel quinolone analogs has shown that specific substitutions can enhance DNA gyrase inhibition. For example, a hybrid molecule incorporating a 2-aminothiazole moiety onto a 7-chloro-6-(pyrrolidin-1-yl) quinolone scaffold, compound 37 , demonstrated potent inhibitory activity against DNA gyrase with an IC₅₀ value of 11.5 µM, which was superior to the established antibiotic norfloxacin in the same assay. mdpi.com

However, it is important to note that not all quinoline-based compounds necessarily target DNA gyrase. One study investigating synthetic dicyclopentyl- and dicyclohexyl-methyl quinolines found that they did not act as potent inhibitors of E. coli DNA gyrase, suggesting that the structural requirements for gyrase inhibition are highly specific and that the quinoline scaffold alone is not sufficient. researchgate.net

Table 3: DNA Gyrase Inhibitory Activity of a Chloro-Quinolone Analog This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound | Description | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 37 | 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone | DNA Gyrase | 11.5 | mdpi.com |

| Norfloxacin | Reference Quinolone | DNA Gyrase | 18.2 | mdpi.com |

General Ligand-Target Binding Hypotheses

The diverse biological activities of quinoline analogs stem from the versatile nature of the quinoline scaffold in interacting with various biological targets. Molecular docking and computational studies have provided insights into the hypothetical binding modes of these ligands, suggesting several general principles of interaction.

A common feature is the ability of the quinoline ring system to engage in π-π stacking and hydrophobic interactions with aromatic and nonpolar amino acid residues within a target's binding pocket. mdpi.com The nitrogen atom within the quinoline ring can often act as a hydrogen bond acceptor, forming crucial interactions that help anchor the ligand in the active site. sci-hub.seresearchgate.net

The specific substitution pattern on the quinoline core dictates the target specificity and binding affinity. For instance, in the context of AChE inhibition, molecular docking studies suggest that quinoline derivatives can simultaneously occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS), acting as dual-binding inhibitors. mdpi.com This is achieved by positioning the core quinoline scaffold in one site while a side chain extends to interact with the other.

In other cases, the binding mode may not involve direct interaction with an enzyme's active site but rather with its substrate. Some quinoline-based compounds have been shown to inhibit DNA-modifying enzymes by intercalating into the DNA substrate, particularly when the DNA is bound by the enzyme. biorxiv.org This mode of action alters the DNA conformation and disrupts the enzyme's ability to perform its catalytic function.

Ultimately, the binding hypothesis for any given quinoline analog depends on the unique topology and chemical environment of the target's binding site. The planar, aromatic nature of the quinoline scaffold provides a rigid platform from which various functional groups can be projected to form specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts, allowing for a high degree of tunability in designing targeted inhibitors.

Computational Chemistry and in Silico Approaches for 3,6 Dichloroquinolin 4 Ol

Molecular Docking Simulations of 3,6-Dichloroquinolin-4-OL and its Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely used to forecast the binding mode and affinity of small molecules, like this compound, within the binding site of a target protein.

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within a protein's active site and to estimate the strength of this interaction, quantified as binding affinity (or docking score), typically measured in kcal/mol. nih.govarxiv.org A more negative binding affinity value indicates a stronger and more favorable interaction. 61.8.75

While specific docking studies for this compound are not extensively detailed in publicly available literature, data from analogous quinoline (B57606) derivatives demonstrate the utility of this approach. For instance, various chloroquinoline and hydroxychloroquine (B89500) derivatives have been docked against biological targets like the SARS-CoV-2 main protease and E. coli DNA gyrase B, yielding a range of binding affinities that help prioritize compounds for further testing. 61.8.75nih.gov Studies on similar quinoline frameworks show that binding affinities can range significantly, with scores of -7.0 kcal/mol or lower often considered indicative of potent inhibitory potential. nih.govresearchgate.net

| Quinoline Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Chloroquine | SARS-CoV-2 Protease | -6.1 | 61.8.75 |

| Hydroxychloroquine | SARS-CoV-2 Protease | -6.8 | 61.8.75 |

| Quinine | ACE2 Receptor | -4.89 | japer.injaper.in |

| Quinoline-Stilbene Derivative (Comp. 19) | E. coli DNA gyrase B | -6.9 | nih.gov |

| Quinoline-Stilbene Derivative (Comp. 24) | E. coli DNA gyrase B | -7.1 | nih.gov |

Beyond predicting binding energy, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and biological activity. The primary types of interactions observed for quinoline-based compounds include:

Hydrogen Bonding: These occur between a hydrogen atom covalently bonded to an electronegative atom (like the hydroxyl group in this compound) and another electronegative atom (like oxygen or nitrogen) in an amino acid residue of the protein. This is a critical interaction for the specificity and stability of binding.

Hydrophobic Interactions: The nonpolar regions of the ligand, such as the quinoline ring system, interact favorably with hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) in the protein's binding pocket, driving the exclusion of water molecules.

Pi-Pi Stacking and Pi-Cation Interactions: The aromatic quinoline ring can interact with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan through pi-pi stacking. It can also interact with positively charged residues like Lysine or Arginine via pi-cation interactions.

Halogen Bonding: The chlorine atoms on the this compound scaffold can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

In studies of 2-chloroquinoline (B121035) derivatives, interactions with key amino acid residues like Asn 49, Lys 220, and Trp 76 were mediated by a combination of hydrogen bonds and pi-pi stacking. researchgate.net

| Interaction Type | Description | Potential Residues Involved |

|---|---|---|

| Hydrogen Bonding | Interaction between H-bond donor (e.g., -OH) and acceptor (e.g., C=O, -NH2) | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Stacking of aromatic rings | Phe, Tyr, Trp, His |

| Halogen Bonding | Interaction involving chlorine atoms as electrophilic regions | Backbone carbonyls, Ser, Thr |

Quantum Chemical Calculations for Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. rsc.orgnih.gov These methods provide a fundamental understanding of molecular structure, stability, and reactivity. rsc.org

DFT calculations are used to determine several key electronic descriptors for this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. ossila.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ossila.com The energy difference between them, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. uantwerpen.bewikipedia.org For quinoline derivatives, HOMO-LUMO gaps are typically in the range of 4-5 eV, indicating significant stability. uantwerpen.be

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution across a molecule. uantwerpen.bechemrxiv.org It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. uantwerpen.be For this compound, the MEP map would likely show negative potential around the oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring, indicating these are sites susceptible to electrophilic attack or hydrogen bond acceptance. uantwerpen.be The chlorine atoms and the hydrogen of the hydroxyl group would be associated with regions of positive or near-neutral potential. chemrxiv.org

| Parameter | Significance | Typical Values for Quinoline Derivatives (eV) |

|---|---|---|

| EHOMO | Electron-donating ability | ~ -5.0 to -7.5 |

| ELUMO | Electron-accepting ability | ~ -0.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | ~ 4.0 to 5.0 uantwerpen.be |

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. bohrium.comkab.ac.ug

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. scirp.org By analyzing the vibrational modes, a direct correlation between the calculated spectrum and the molecule's structural features (e.g., C-Cl, O-H, C=N bonds) can be established.

Electronic Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Visible) by calculating the energies of electronic transitions, primarily the HOMO to LUMO transition. rsc.orgbohrium.com This allows for the prediction of the maximum absorption wavelength (λmax), providing insights into the molecule's color and photophysical behavior. rsc.org

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time, providing critical information on the conformational flexibility and stability of the ligand-protein complex. nih.govmdpi.com

An MD simulation typically starts with the best-docked pose from a docking experiment. mdpi.com The system, including the protein, ligand, and surrounding solvent (usually water), is simulated for a set period (e.g., 100 nanoseconds). mdpi.commdpi.com During the simulation, key parameters are monitored:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's position from their initial starting structures. A stable, plateauing RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value indicates that the protein is not undergoing major unfolding or conformational changes. nih.govnih.gov

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds and other interactions over the entire simulation period, confirming whether the key interactions predicted by docking are stable and persistent. nih.gov

For a compound like this compound, MD simulations would be crucial to validate that its predicted binding mode is stable and that it remains securely within the active site of its biological target over time. nih.govmdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and Toxicity Screening

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile and safety. In silico ADME/Tox prediction tools are invaluable for the early assessment of these properties, helping to identify and deprioritize compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. nih.gov Various computational models, often employing machine learning algorithms trained on large datasets of experimental data, can predict a wide range of ADME and toxicity parameters. nih.gov

For this compound, a comprehensive in silico ADME/Tox profile can be generated to guide its development and the design of analogs. These predictions, while not a substitute for experimental validation, provide crucial early-stage guidance.

Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight ( g/mol ) | 214.05 | Favorable (within Lipinski's rule of five) |

| LogP (Octanol/Water Partition Coefficient) | 2.85 | Good balance of lipophilicity and hydrophilicity |

| Water Solubility | Moderately soluble | May require formulation strategies for optimal delivery |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for central nervous system side effects |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | Possibility of drug-drug interactions |

Predicted Toxicity Profile of this compound

| Toxicity Endpoint | Prediction | Potential Concern |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low risk | Reduced likelihood of cardiotoxicity |

| Hepatotoxicity | Potential risk | Further investigation of liver safety is warranted |

| Skin Sensitization | Low risk | Unlikely to cause allergic contact dermatitis |

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Scalability

Microwave-assisted organic synthesis, for instance, has been shown to accelerate reactions like the Gould-Jacobs cyclization, offering a greener and more efficient alternative to conventional heating. nih.govresearchgate.net Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of 3,6-dichloroquinolin-4-ol, which would be crucial for its progression into later stages of drug development. The exploration of novel catalytic systems, including transition metal-catalyzed and N-heterocyclic carbene-mediated reactions, could also provide new pathways for the synthesis of quinolin-4-ones with diverse substitution patterns. mdpi.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and greener chemistry. |

| Flow Chemistry | Continuous production, enhanced scalability, and improved process control. |

| Novel Catalytic Systems | Access to new reaction pathways and diverse derivatives. |

Exploration of Novel Biological Targets for the this compound Scaffold

The quinoline (B57606) scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The specific dichlorination pattern of this compound may confer unique binding properties and selectivity for novel biological targets.

Future research should employ a multi-pronged approach to identify these targets. High-throughput screening (HTS) of this compound against diverse panels of enzymes, receptors, and whole-cell assays could reveal unexpected biological activities. Furthermore, computational methods such as molecular docking and virtual screening can be used to predict potential interactions with a wide array of protein targets. researchgate.net Given the known activities of other substituted quinolines, promising areas for investigation include protein kinases, topoisomerases, and microbial enzymes. nih.gov The exploration of its potential as an antimicrobial agent, particularly against drug-resistant strains, warrants significant attention. nih.gov

Rational Design of Next-Generation this compound Derivatives with Improved Efficacy and Selectivity

Once a promising biological activity is identified, the this compound scaffold can serve as a template for the rational design of next-generation derivatives. Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the quinoline core affect biological activity.

Computational modeling can play a pivotal role in this process by predicting how structural changes will influence binding affinity and selectivity. researchgate.net For example, the introduction of various substituents at different positions on the quinoline ring could enhance interactions with the target protein or improve pharmacokinetic properties. The development of a 3D structure-based pharmacophore model could accelerate the identification of more potent and selective analogs. researchgate.net Bioisosteric replacement of the chlorine atoms or the hydroxyl group could also lead to derivatives with improved drug-like properties.

| Design Strategy | Objective |

| Structure-Activity Relationship (SAR) Studies | To understand the relationship between chemical structure and biological activity. |

| Computational Modeling | To predict binding affinities and guide the design of new derivatives. |

| Bioisosteric Replacement | To improve pharmacokinetic and pharmacodynamic properties. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be instrumental in accelerating research on this compound. nih.govnih.gov These technologies can be applied across the entire drug discovery pipeline, from target identification to lead optimization.

AI algorithms can analyze vast datasets to identify potential biological targets and predict the activity of novel derivatives. nih.gov Machine learning models can be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early-stage filtering of compounds with undesirable characteristics. researchgate.net Furthermore, generative AI models can design novel molecules based on the this compound scaffold with optimized properties for a specific target. youtube.com The integration of AI and ML will undoubtedly streamline the research process, reducing the time and cost associated with bringing a new drug to market.

Potential as a Privileged Scaffold for Broader Medicinal Chemistry Applications and Hit-to-Lead Optimization

The concept of a "privileged structure" refers to a molecular framework that can provide useful ligands for more than one type of biological target. mdpi.com The quinoline scaffold is a classic example of a privileged structure, and this compound has the potential to serve as a versatile starting point for the development of a wide range of therapeutic agents. nih.govnih.gov

Its rigid bicyclic structure and the presence of functional handles (hydroxyl group and chlorine atoms) make it an attractive scaffold for chemical modification. Through carefully planned synthetic modifications, the this compound core can be elaborated to target a diverse array of proteins. This makes it an ideal candidate for hit-to-lead optimization campaigns in various disease areas. The inherent "druggability" of the quinoline moiety suggests that derivatives of this compound are likely to possess favorable pharmacokinetic properties, further enhancing its potential as a privileged scaffold in medicinal chemistry. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3,6-Dichloroquinolin-4-OL, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves chlorination of quinolin-4-ol precursors using reagents like POCl₃ or SOCl₂ under controlled anhydrous conditions. For example, selective chlorination at the 3- and 6-positions can be achieved via stepwise substitution, monitored by TLC or HPLC . Purity optimization requires post-synthetic purification using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms ≥98% purity .

Q. How can researchers characterize the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 110–150 ppm) to confirm substitution patterns. The hydroxyl proton (4-OH) typically appears as a broad singlet near δ 10–12 ppm .

- IR Spectroscopy : Validate O–H (3200–3600 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 214.99 for C₉H₅Cl₂NO) .

Q. What experimental strategies are effective for determining the solubility profile of this compound in organic solvents?

- Methodological Answer : Use a gravimetric method: Dissolve 10 mg of the compound in 1 mL of solvent (e.g., DMSO, methanol, dichloromethane) at 25°C. Centrifuge to remove undissolved particles, evaporate the supernatant, and measure residual mass. Polar aprotic solvents like DMSO show higher solubility (>50 mg/mL), while aqueous buffers (pH 7.4) exhibit limited solubility (<1 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or residual solvent interference. For this compound: